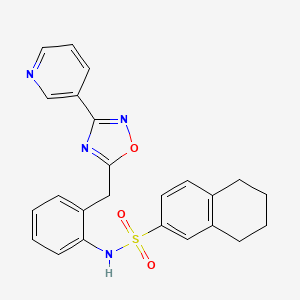

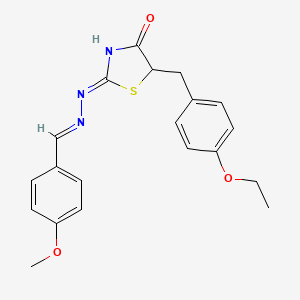

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those similar to our compound of interest, often involves multi-step chemical reactions starting from basic sulfonamide groups combined with other functional groups to achieve the desired complex molecules. For instance, the synthesis of related sulfonamide compounds has been explored through methods like sodium borohydride reduction of N-(benzoylimino) derivatives in ethanol, showcasing the intricate steps involved in building such molecular structures (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of sulfonamides, including the compound , plays a crucial role in their chemical behavior and interaction with biological systems. The presence of the 1,2,4-oxadiazole ring, pyridinyl group, and sulfonamide linkage in the compound contributes to its unique properties. Structural characterizations of similar compounds are performed using techniques such as X-ray diffraction, NMR, and IR spectroscopy, providing insights into their molecular geometry and electronic configuration (Sousa et al., 2001).

Chemical Reactions and Properties

Sulfonamides can participate in various chemical reactions due to their reactive sulfonamide nitrogen and the presence of other functional groups. For example, the interaction of sulfonamide derivatives with electrophiles, nucleophiles, or through catalytic processes can lead to the formation of new compounds with diverse structures and functionalities. Studies have demonstrated the synthesis of sulfonamide derivatives using catalysts like zinc chloride to facilitate the reaction, indicating the versatility and reactivity of these compounds (Yu et al., 2014).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are crucial for determining the compound's applicability in various domains. Techniques like X-ray diffraction and scanning electron microscopy are employed to study these physical characteristics, providing valuable information for further application and synthesis optimization (Zhang et al., 2016).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including reactivity, stability, and chemical interactions, are key to their potential applications. These properties are determined by functional group analysis and reaction mechanism studies, revealing how such compounds interact chemically within different environments. Research into sulfonamide derivatives has shown their reactivity in nucleophilic substitution reactions, highlighting their potential for further chemical modifications and applications (Han, 2010).

Applications De Recherche Scientifique

Anticancer Applications

- Anticancer Activities : Compounds with a 1,3,4-oxadiazole structure, including those related to N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been studied for their anticancer properties. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines, which share structural similarities, demonstrated moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).

Herbicidal Activity

- Herbicidal Activity : N-[2-(6-chloropyridin-2-yl)-2-oxiran-2-ylmethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, a compound with a structure related to the compound , showed significant herbicidal activity. The (S)-isomers of these compounds were found to be the active forms (Hosokawa et al., 2001).

Propriétés

IUPAC Name |

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c29-32(30,21-12-11-17-6-1-2-7-18(17)14-21)28-22-10-4-3-8-19(22)15-23-26-24(27-31-23)20-9-5-13-25-16-20/h3-5,8-14,16,28H,1-2,6-7,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMQTGKDSBGLSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2488525.png)

![2-(4-chlorophenoxy)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2488529.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2488530.png)

![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488531.png)

![ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2488534.png)

![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2488538.png)

![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)

![1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2488547.png)